molecular formula C11H14BrNO2 B8340653 2-Bromo-6-(morpholin-4-ylmethyl)phenol

2-Bromo-6-(morpholin-4-ylmethyl)phenol

Cat. No.: B8340653
M. Wt: 272.14 g/mol
InChI Key: KGNRZNUJVPUETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(morpholin-4-ylmethyl)phenol is a brominated phenolic compound featuring a morpholine moiety attached via a methylene bridge at the 6-position of the aromatic ring. The morpholine group introduces polarity and hydrogen-bonding capabilities, which influence solubility, reactivity, and molecular interactions.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

2-bromo-6-(morpholin-4-ylmethyl)phenol

InChI

InChI=1S/C11H14BrNO2/c12-10-3-1-2-9(11(10)14)8-13-4-6-15-7-5-13/h1-3,14H,4-8H2

InChI Key

KGNRZNUJVPUETP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C(=CC=C2)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below summarizes key structural features and properties of 2-Bromo-6-(morpholin-4-ylmethyl)phenol and its analogues:

Compound Name Substituents/Functional Groups Key Interactions/Properties Molecular Weight References
This compound -Br (C2), -CH₂-morpholine (C6) Polar morpholine enhances solubility; phenol OH for H-bonding ~284 g/mol* Inferred
2-[(E)-(4-Methylphenyl)iminomethyl]-6-(morpholin-4-ylmethyl)phenol -Br (C2), -CH₂-morpholine (C6), -CH=N-(4-MePh) Intramolecular O—H⋯N H-bond; π-π stacking (3.615 Å) 322.39 g/mol
(E)-2-Bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol -Br (C2), -Cl (C4), -CH=N-(Cl, OMe) Intermolecular C—H⋯O/Cl; DFT-calculated hyperpolarizability 411.08 g/mol
4-Bromo-2-chloro-6-methylphenol -Br (C4), -Cl (C2), -CH₃ (C6) No morpholine; lower polarity; methyl enhances lipophilicity 221.48 g/mol
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine -Br (C2), -F (C6), -CF₃ (C3), benzoyl-morpholine Electron-withdrawing CF₃/F; altered electronic properties 356.11 g/mol

*Estimated based on molecular formula C₁₁H₁₄BrNO₂.

Key Findings from Comparative Studies

Morpholine Influence: The morpholinylmethyl group in this compound and its analogues (e.g., ) enhances solubility in polar solvents due to the morpholine’s tertiary amine and ether oxygen. This contrasts with non-morpholine derivatives like 4-Bromo-2-chloro-6-methylphenol, which exhibit lower polarity . In crystal structures, morpholine-containing compounds exhibit weak C—H⋯O and π-π interactions, as seen in 2-[(E)-(4-Methylphenyl)iminomethyl]-6-(morpholin-4-ylmethyl)phenol .

Halogen Effects :

  • Bromine at position 2 (common in all compounds) increases molecular weight and may facilitate electrophilic substitution reactions.
  • Chlorine substituents (e.g., in ) introduce steric and electronic effects, influencing intermolecular interactions like C—H⋯Cl.

Hydrogen Bonding and Conformation: Intramolecular O—H⋯N hydrogen bonds stabilize the Schiff base in (E)-2-Bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol . Similar stabilization is expected in morpholine derivatives. The chair conformation of the morpholine ring in minimizes steric strain, a feature likely shared with the target compound.

The morpholine group may modulate these properties by altering electron density distribution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.